![molecular formula C24H27F3N4O3 B2925845 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 922015-13-2](/img/structure/B2925845.png)
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism for Emesis and Depression
Compounds structurally related to the specified chemical have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are effective in pre-clinical tests relevant to clinical efficacy in emesis (nausea and vomiting) and depression. The construction of solubilizing groups within these compounds aims to increase water solubility, thereby enhancing their oral bioavailability for both intravenous and oral clinical administration. Such advancements signify the potential of these compounds in treating conditions associated with NK1 receptor activity, including chemotherapy-induced nausea and psychological disorders (Harrison et al., 2001).
Development of Morpholine Acetal Human NK-1 Receptor Antagonists
Another area of application involves the structural optimization of morpholine acetal human NK-1 receptor antagonists. These modifications have led to potent, long-acting antagonists as evidenced by their ability to displace substance P from NK-1 receptors and inhibit inflammation and central NK-1 receptor stimulation in preclinical animal models. This research suggests the potential of these compounds in the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Orexin Receptor Antagonism for Sleep Modulation
The blockade of orexin receptors, particularly the orexin-2 receptor (OX2R) and dual OX1/OX2R antagonism, has been studied for its role in sleep promotion. Selective antagonism of these receptors affects sleep architecture and monoamine release in preclinical models, offering insights into the treatment of sleep disorders and the modulation of wakefulness (Dugovic et al., 2009).
KCNQ2 Potassium Channel Openers for Migraine
Compounds featuring morpholine and related structural motifs have been synthesized as KCNQ2 potassium channel openers, displaying significant activity in a rat model of migraine. This highlights their potential application in developing treatments for neurological conditions such as migraines, further emphasizing the versatility of this chemical framework in medicinal chemistry (Wu et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-9-8-17-14-16(2-7-20(17)30)21(31-10-12-34-13-11-31)15-28-22(32)23(33)29-19-5-3-18(4-6-19)24(25,26)27/h2-7,14,21H,8-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHCKOUAIAMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.